Ethyl 2-(3-carbamoylphenoxy)acetate
Description
Contextualization within Contemporary Medicinal Chemistry Research
In the realm of modern medicinal chemistry, the quest for novel therapeutic agents is a paramount objective. nih.gov The process of drug discovery and development is an intricate, demanding, and resource-intensive endeavor, continually revolutionized by technologies such as in-silico screening and structure-based drug design. nih.gov Within this dynamic field, specific chemical scaffolds serve as foundational frameworks for the synthesis of new potential drugs. Ethyl 2-(3-carbamoylphenoxy)acetate emerges as a noteworthy entity in this context. It is an organic compound characterized by a phenoxy group at the ortho-position to a carbamoyl (B1232498) moiety, which is then linked to an ethyl ester functional group. While not a therapeutic agent in itself, its significance lies in its role as a versatile building block or intermediate in the synthesis of more complex molecules with potential biological activities. The strategic combination of an aromatic ring, an amide, and an ester group within its structure provides multiple reactive sites for chemical modification, making it a valuable synthon for medicinal chemists.
Significance of Phenoxyacetamide Derivatives in Drug Discovery Research
The phenoxyacetamide scaffold, to which this compound belongs, is of considerable interest in drug discovery. This structural motif is a key component in a wide array of compounds that have demonstrated a broad spectrum of biological activities. Phenoxyacetic acid and its derivatives, for instance, have been investigated for their potential as anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral agents. nih.gov
Acetamide (B32628) derivatives, more broadly, are recognized for their high potential in yielding compounds with diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and anti-convulsant effects. nih.gov The versatility of the acetamide group is exemplified by the well-known analgesic and antipyretic, paracetamol, which features this functional group. nih.gov Furthermore, research has shown that certain acetamide derivatives can act as antidepressants and tranquilizers. nih.gov The incorporation of the phenoxyacetamide core into various molecular frameworks, such as those containing chalcone (B49325), indole, and quinoline (B57606), has been a strategy to generate chemical diversity and explore new therapeutic possibilities. nih.gov For example, some quinoline derivatives have exhibited antioxidant and anti-inflammatory properties. nih.gov
The utility of phenoxyacetamide derivatives extends to the development of inhibitors for specific biological targets. In one study, phenoxyacetamide derivatives were identified as novel inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a promising target for certain types of leukemia. nih.gov Through computational screening and molecular dynamics simulations, specific phenoxyacetamide-derived compounds were found to have a high binding affinity for DOT1L, marking them as promising leads for further optimization. nih.gov This highlights the power of the phenoxyacetamide scaffold in generating targeted therapeutic agents.
The following table provides an overview of the diverse biological activities associated with phenoxyacetamide and related derivatives, as reported in various studies.
| Derivative Class | Biological Activity Investigated | Key Findings |
| Phenoxyacetic acid derivatives | Anti-mycobacterial | Showed promising activity against M. tuberculosis strains. nih.gov |
| Phenoxy acid hydrazides | Anti-nociceptive and anti-inflammatory | Demonstrated peripheral anti-nociceptive effects. nih.gov |
| Flavonoid acetamide derivatives | Antioxidant | The position of hydroxyl and methylene (B1212753) groups influences antioxidant properties. mdpi.com |
| Phenoxyacetamide derivatives | DOT1L inhibition | Identified as potential inhibitors for acute leukemias. nih.gov |
| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Insecticidal | Exhibited efficacy against the cotton leafworm Spodoptera littoralis. ingentaconnect.com |
| General acetamide derivatives | Various | Includes anti-inflammatory, antioxidant, anti-cancer, and anti-convulsant activities. nih.gov |
Historical Overview of Academic Research on this compound
Academic research specifically focused on this compound is not extensively documented in readily available literature. Its appearance in scientific publications is often as a precursor or intermediate in the synthesis of more complex molecules. For example, its structural analogs, ethyl phenoxyacetates, are frequently mentioned as intermediates in pharmaceutical synthesis. The synthesis of ethyl 2-(2-carbamoylphenoxy)acetate, a structural isomer, typically involves the reaction of 2-aminophenol (B121084) with ethyl chloroacetate (B1199739). This suggests that the synthesis of the 3-carbamoyl isomer likely follows a similar synthetic route, starting from 3-hydroxybenzamide (B181210).
While a detailed historical timeline of dedicated research on this specific compound is sparse, its implicit role can be traced through the broader history of research on phenoxyacetamide derivatives. The exploration of this class of compounds has been driven by the consistent discovery of their diverse biological activities, as outlined in the previous section. The synthesis of various phenoxyacetamide derivatives has been a subject of study, with researchers developing methods to create novel compounds for biological evaluation. ingentaconnect.com For instance, N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have been synthesized and tested for their insecticidal properties. ingentaconnect.com
Current Research Gaps and Future Academic Inquiries Pertaining to this compound
The most significant research gap concerning this compound is the lack of studies on its intrinsic biological activities. While it is utilized as a building block, its own potential as a bioactive molecule remains largely unexplored. Future academic inquiries could, therefore, be directed towards a systematic evaluation of its pharmacological profile.
Specific areas for future research could include:
Screening for Biological Activity: A comprehensive screening of this compound against a wide range of biological targets could uncover previously unknown activities. This could include assays for antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting material, a library of new derivatives could be synthesized. Subsequent SAR studies would be crucial to understand how modifications to its structure affect its biological activity. This could involve, for example, altering the ester group, modifying the carbamoyl moiety, or substituting the phenyl ring.
Computational and Docking Studies: In conjunction with experimental work, computational methods can predict the potential binding of this compound and its derivatives to various biological targets. nih.gov This in-silico approach can help to prioritize synthetic efforts and guide the design of more potent and selective compounds.
Investigation of Physicochemical Properties: A thorough characterization of the physicochemical properties of this compound, such as its solubility, stability, and lipophilicity, would be essential for its potential development as a drug lead or a more effective chemical probe.
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(3-carbamoylphenoxy)acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-10(13)7-16-9-5-3-4-8(6-9)11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) |
InChI Key |
BADPJTCPOGQANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis Research of Ethyl 2 3 Carbamoylphenoxy Acetate
Research into Novel Synthetic Pathways and Route Optimization for Ethyl 2-(3-carbamoylphenoxy)acetate
The primary and most established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the alkylation of a phenoxide with an ethyl haloacetate. In the context of our target molecule, this translates to the reaction between 3-hydroxybenzamide (B181210) and an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739), in the presence of a base.
A typical synthetic protocol would involve dissolving 3-hydroxybenzamide in a suitable solvent, adding a base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, followed by the addition of ethyl bromoacetate. The reaction mixture is then typically heated to facilitate the nucleophilic substitution reaction.
Exploration of Catalyst-Mediated Synthesis Approaches
To enhance the efficiency of the Williamson ether synthesis for compounds structurally similar to this compound, various catalytic systems have been explored. While direct catalytic synthesis data for the target compound is limited, analogous syntheses provide significant insights.
For instance, in the synthesis of related phenoxyacetates, phase-transfer catalysts (PTCs) have been employed to facilitate the reaction between the phenoxide and the alkylating agent, especially when dealing with biphasic reaction media. PTCs, such as quaternary ammonium (B1175870) salts, can transport the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with the ethyl haloacetate occurs, thereby accelerating the reaction rate.
Furthermore, the use of catalysts can be seen in the preparation of precursors. For example, in a related synthesis, the reduction of a nitro group on a precursor molecule was achieved using iron powder in the presence of ammonium chloride, a safer and more cost-effective method than catalytic hydrogenation with palladium on carbon mdpi.com. The synthesis of other related acetate (B1210297) derivatives has also been shown to be catalyzed by sodium acetate google.com.
| Catalyst/Reagent | Precursor/Reactant | Product | Reaction Type | Reference |
| Anhydrous K2CO3, Potassium Iodide | p-nitrophenol, ethyl bromoacetate | ethyl p-nitrophenoxy acetate | Alkylation | mdpi.com |
| NH4Cl/Fe | ethyl p-nitrophenoxy acetate | ethyl 2-(4-aminophenoxy)acetate | Reduction | mdpi.com |
| Sodium acetate | Diazonium salt, chloro ethyl acetoacetate | 2-chloro-2-(2,4-dichlorobenzene hydrazone group)-glyoxylic acid ethyl ester | Catalysis | google.com |
Investigation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including esters like this compound. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical synthetic routes.
One of the primary considerations in greening the synthesis of this compound is the choice of solvent. Traditional solvents for Williamson ether synthesis, such as dimethylformamide (DMF) or acetone, can be problematic due to their toxicity and environmental impact. Research into greener alternatives often explores the use of solvents like ethanol, water, or even solvent-free conditions. Ethyl acetate itself is considered a "green solvent" due to its low environmental impact iolcp.com.
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of analogous heterocyclic acetates, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and, in some cases, improve yields compared to conventional heating methods derpharmachemica.com. Similarly, ultrasound-assisted synthesis has also been demonstrated to be an effective green method, offering reduced reaction times and moderate yields derpharmachemica.com.
| Green Chemistry Approach | Description | Potential Benefit for Synthesis | Reference |
| Use of Greener Solvents | Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol. | Reduced environmental impact and improved safety profile. | iolcp.com |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate reaction rates. | Significant reduction in reaction times and potential for improved yields. | derpharmachemica.com |
| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Shorter reaction times compared to conventional methods. | derpharmachemica.com |
Multicomponent Reaction Strategies for this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While no specific MCR has been reported for the direct synthesis of this compound, the development of such a strategy would be a significant advancement.
A hypothetical MCR could potentially involve the in-situ formation of one of the reactants. For instance, a reaction could be designed where 3-hydroxybenzamide is generated in situ from 3-hydroxybenzonitrile, which then reacts with ethyl bromoacetate. However, the development of a true MCR for this target remains an area for future research. The development of multicomponent reactions for synthesizing related disubstituted ethyl cyanoacetates has been demonstrated, highlighting the potential of this strategy in synthesizing complex molecules in a single step researchgate.net.
Functional Group Transformations and Derivatization Strategies of this compound Precursors
The synthesis of this compound relies on the availability of its key precursors, primarily 3-hydroxybenzamide and an ethyl haloacetate. The chemical literature describes various methods for the preparation and functional group transformation of these and structurally similar precursors.
For instance, the synthesis of a precursor like 2-mercapto-3-phenylquinazolin-4(3H)-one involves the reaction of anthranilic acid with phenyl isothiocyanate nih.gov. This precursor can then be reacted with ethyl chloroacetate to yield the final product. This illustrates a common strategy where a core heterocyclic or aromatic structure is first synthesized and then functionalized with the ethyl acetate moiety.
A key functional group transformation in the synthesis of a related compound, ethyl 2-(4-aminophenoxy) acetate, is the selective reduction of a nitro group to an amine. This was achieved efficiently using iron in the presence of ammonium chloride, providing a high yield of the desired amino-functionalized precursor mdpi.com. Such transformations are crucial for introducing diversity and enabling the synthesis of a range of derivatives.
Another example involves the synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate from p-anisidine (B42471) and ethyl 2-chloroacetoacetate, demonstrating the creation of a more complex precursor for further reactions chemicalbook.com.
Asymmetric Synthesis Approaches for Chiral Analogs of this compound
Currently, there is no specific information in the surveyed literature regarding the asymmetric synthesis of chiral analogs of this compound. The molecule itself is achiral. However, the introduction of a chiral center would be of interest for applications in medicinal chemistry, where enantiomeric purity can be critical for biological activity.
A potential strategy for creating chiral analogs could involve the use of a chiral building block or an asymmetric reaction. For example, if a chiral precursor containing a phenolic hydroxyl group were used in the Williamson ether synthesis, a chiral analog of this compound could be obtained.
Furthermore, general methods for asymmetric synthesis could be adapted. For instance, research has shown the enantioselective reduction of keto-acrylic compounds using E. coli cells as a whole-cell biotransformation system. This approach is rapid, occurs under mild conditions, and avoids the use of toxic transition metals researchgate.net. Such a biocatalytic approach could potentially be explored for the synthesis of chiral precursors or analogs of this compound.
In Vitro Biological Activity Profiling and Molecular Mechanism of Action Research for Ethyl 2 3 Carbamoylphenoxy Acetate
Enzyme Inhibition Studies of Ethyl 2-(3-carbamoylphenoxy)acetate
No publicly available studies were identified that specifically investigated the inhibitory effects of this compound on any enzyme class.
Kinase Inhibition Profiling
There is no available data from kinase inhibition assays for this compound. Therefore, a data table of its activity against a panel of kinases cannot be constructed.
Protease Inhibition Assays
Information regarding the inhibitory activity of this compound against proteases is not available in the public domain. Consequently, no data on its potency (e.g., IC50 or Ki values) against specific proteases can be provided.
Other Enzymatic Target Interactions
No research detailing the interaction of this compound with other classes of enzymes has been found.
Receptor Interaction Analysis of this compound
Specific data from receptor binding or functional assays for this compound are absent from the available scientific literature.
Ligand Binding Assays
There are no published results from ligand binding assays to determine the affinity of this compound for any specific receptors. As a result, a table of binding affinities (e.g., Kd or Ki values) cannot be compiled.
Receptor Agonist/Antagonist Activity Evaluation
No studies evaluating the functional activity of this compound as a receptor agonist or antagonist have been identified. Therefore, data on its efficacy (e.g., EC50 or IC50 values) and intrinsic activity are not available.
Cell-Based Assays and Cellular Pathway Modulation by this compound (Preclinical In Vitro)
Currently, there is a notable absence of published, peer-reviewed studies detailing the effects of this compound in cell-based assays. The following sections represent areas where future research would be critical to understanding the compound's cellular impact.
Cell Viability and Proliferation Modulation Studies
No specific data from cell viability and proliferation assays for this compound are available in the public domain. Such studies, typically employing assays like MTT, WST-1, or real-time cell analysis, would be essential to determine the cytotoxic or cytostatic potential of the compound against various cell lines.
Investigation of Apoptosis and Autophagy Induction Mechanisms
There is currently no published research investigating the ability of this compound to induce apoptosis or autophagy. Future studies would likely involve techniques such as flow cytometry with Annexin V/propidium (B1200493) iodide staining to detect apoptotic cells and Western blotting for key markers like caspases, PARP, and LC3 to elucidate the underlying mechanisms.
Cell Cycle Progression Research
Data on the effects of this compound on cell cycle progression are not currently available. Analysis of the cell cycle, often conducted via flow cytometry after propidium iodide staining, would be necessary to determine if the compound causes arrest at specific checkpoints (e.g., G1/S or G2/M).
Signal Transduction Pathway Interrogation
While the structural motifs of this compound suggest potential interaction with signaling pathways, no specific research has been published to confirm this. Interrogation of key signaling pathways, such as those involving kinases (e.g., MAPK, PI3K/Akt) or other signaling molecules, would be a crucial next step in characterizing its mechanism of action.
Specific Biological Target Identification and Validation Research for this compound
The identification of specific molecular targets is a critical step in understanding the pharmacological action of a compound. For this compound, this area of research is still in its nascent stages.
Proteomics-Based Target Deconvolution
There are no published studies that have employed proteomics-based methods to deconvolve the biological targets of this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) would be valuable in identifying direct binding partners and downstream effector proteins, thereby illuminating its mechanism of action at a molecular level.
Genetic Knockout/Knockdown Studies
Genetic knockout and knockdown studies are crucial experimental approaches for elucidating the specific protein targets of a compound and validating its mechanism of action. This involves genetically modifying cells to remove (knockout) or reduce the expression of (knockdown) a particular gene. The response of these modified cells to the compound is then compared to that of unaltered (wild-type) cells. A differential response can pinpoint the protein target that is essential for the compound's activity.
As of the latest available data, there are no published scientific studies detailing genetic knockout or knockdown experiments conducted specifically with this compound. Consequently, there is no direct evidence from this type of investigation to link its biological effects to any particular gene or protein target. Such studies would be a critical next step in understanding its molecular pathway.
Phenotypic Screening Follow-up and Target Linkage
Phenotypic screening involves testing a compound across a wide array of cell-based assays to identify observable changes in cell morphology, function, or behavior (the "phenotype"). Once a phenotypic effect is identified, follow-up studies are essential to deconvolve the underlying mechanism and identify the specific molecular target(s) responsible for that change. This process, often referred to as target deconvolution or target linkage, can involve a variety of advanced techniques, including but not limited to:
Affinity-based methods: Using the compound as a "bait" to pull down its binding partners from cell lysates.
Expression profiling: Analyzing changes in gene or protein expression patterns after treatment with the compound.
Computational approaches: Comparing the compound's structure to those of known ligands to predict potential targets.
Detailed research findings from phenotypic screening follow-up and subsequent target linkage studies for this compound are not currently available in the public domain. While initial high-throughput screening may have identified phenotypic effects, the subsequent in-depth mechanistic studies required to connect these observations to a validated molecular target have not been published. Therefore, a definitive link between any observed phenotype and a specific protein target for this compound cannot be established at this time.
The table below summarizes the lack of available data in these specific research areas.
| Research Area | Findings for this compound |
| Genetic Knockout/Knockdown Studies | No publicly available data. |
| Phenotypic Screening Follow-up | No publicly available data. |
| Target Linkage | No publicly available data. |
Structure Activity Relationship Sar and Computational Chemistry Investigations of Ethyl 2 3 Carbamoylphenoxy Acetate
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethyl 2-(3-carbamoylphenoxy)acetate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov For derivatives of this compound, QSAR studies can be instrumental in predicting the biological activity of untested analogs and guiding the synthesis of more potent compounds. nih.gov
The process involves generating a dataset of this compound derivatives with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then employed to build a mathematical model that links the descriptors to the observed activity. frontiersin.org For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully used a mix-kernel function support vector regression (MIX-SVR) method to build a robust QSAR model. frontiersin.org
The resulting QSAR models can highlight the key structural features that influence the activity of this compound derivatives. For example, a model might reveal that the presence of a hydrogen bond donor at a specific position on the phenyl ring or a particular range of lipophilicity is crucial for enhanced activity. These insights are invaluable for the rational design of new, more effective analogs. mdpi.com
Table 1: Exemplary QSAR Model Parameters for a Hypothetical Series of Phenoxy Acetamide (B32628) Derivatives
| Parameter | Value | Description |
| r² | 0.92 | The coefficient of determination, indicating a strong correlation between predicted and observed activity. |
| q² | 0.85 | The cross-validated correlation coefficient, suggesting good model predictivity. |
| Standard Error of Estimate (SEE) | 0.31 | A measure of the model's accuracy. |
| F-statistic | 125.6 | Indicates the statistical significance of the model. |
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to interact with a specific biological target. nih.gov For this compound, a pharmacophore model can be developed based on its structure and the structures of other known active molecules that bind to the same target.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the ester and the amide).
A hydrogen bond donor (the amide nitrogen).
An aromatic ring feature.
A hydrophobic feature (the ethyl group).
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. A study on 2-phenoxyacetamide (B1293517) derivatives as potential SARS-CoV-2 main protease inhibitors utilized a structure-based pharmacophore model to screen and identify promising hits. nih.gov
Table 2: Hypothetical Pharmacophore Features for an this compound-based Ligand
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the ester |
| 2 | Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |
| 3 | Hydrogen Bond Donor | Amide NH |
| 4 | Aromatic Ring | Phenyl ring |
| 5 | Hydrophobic | Ethyl group |
Molecular Docking Analysis of this compound with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor.
This process requires the three-dimensional structure of the target protein, which can be obtained from sources like the Protein Data Bank (PDB). The this compound molecule is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues in the binding pocket. For instance, a study on 2-(2-formylphenoxy)acetamide (B1273628) showed good binding affinity for the target protein 6NUS through molecular docking. researchgate.net This information is crucial for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity and selectivity.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Unit |
| Binding Energy | -8.5 | kcal/mol |
| Hydrogen Bonds | 3 | - |
| Interacting Residues | ASP120, GLN78, TYR45 | - |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms of this compound
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. youtube.com For this compound, MD simulations can be used to study the stability of its complex with a biological target, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.gov
An MD simulation starts with the docked complex of this compound and the target protein. The system is then solvated in a box of water molecules, and the forces on each atom are calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom is simulated over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal important information about the binding mechanism, such as the flexibility of the ligand in the binding site, the stability of key hydrogen bonds, and the free energy of binding. mdpi.com A study on phenoxyacetamide derivatives as DOT1L inhibitors used MD simulations to confirm the stability of the ligand-protein complexes and to calculate binding free energies. nih.gov
In Silico Prediction of ADME Parameters for this compound (Excluding Toxicity Profiles)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. nih.gov For this compound, various computational models can be used to predict its pharmacokinetic profile.
These predictions are based on the molecular structure and physicochemical properties of the compound. Several online tools and software packages are available to predict parameters such as:
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, and P-glycoprotein substrate or inhibitor status.
Distribution: Plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Inhibition or substrate potential for cytochrome P450 (CYP) enzymes.
A study on 2-phenoxyacetamide derivatives predicted their ADME profiles and found that they generally met the criteria for drug candidates. nih.gov Similarly, in silico ADME analysis of other derivatives has shown good bioavailability and metabolic stability. nih.govmdpi.com
Table 4: Predicted ADME Properties for this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | >90% | High absorption from the gut |
| Caco-2 Permeability | High | Good potential for oral absorption |
| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins |
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions via this pathway |
Fragment-Based Drug Discovery and Virtual Screening Applications for this compound Analogs
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). frontiersin.org The core scaffold of this compound, the "3-carbamoylphenoxy" moiety, can serve as a starting point for FBDD.
In this approach, fragments that bind to the target protein are identified using biophysical techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These fragments typically bind with low affinity but do so efficiently. The structural information from the fragment-protein complexes is then used to grow, link, or merge the fragments to create more potent lead compounds. nih.gov
Virtual screening, guided by the structure of the "3-carbamoylphenoxy" scaffold, can also be employed to identify larger molecules from commercial or proprietary databases that contain this core and are likely to bind to the target. researchgate.net
Preclinical Pharmacological Investigations and in Vitro Efficacy Studies of Ethyl 2 3 Carbamoylphenoxy Acetate
In Vitro Efficacy Assessment in Disease-Relevant Cell Models
Oncology Research: Anti-proliferative and Apoptotic Effects in Cancer Cell Lines
There are currently no publicly available studies that have investigated the anti-proliferative or apoptotic effects of Ethyl 2-(3-carbamoylphenoxy)acetate in cancer cell lines. As such, its potential as an anti-cancer agent has not been established.
Inflammation Research: Cytokine Modulation and Anti-inflammatory Effects
No specific research has been published detailing the in vitro effects of this compound on inflammatory markers. Studies on its capacity to modulate cytokine production or exert other anti-inflammatory effects in relevant cell models are not available.
Neuropharmacology Research: Effects on Neuronal Cell Models
There is no available research on the effects of this compound in neuronal cell models. Its potential to modulate neuronal function or viability has not been explored in published studies.
Cardiovascular and Metabolic Disorder Research
While related compounds have been investigated for cardiovascular and metabolic disorders, no specific in vitro studies on this compound in relevant cell models have been found.
Preclinical Pharmacodynamic Investigations of this compound
Consistent with the lack of in vitro data, there are no published preclinical pharmacodynamic studies for this compound. Research detailing the compound's mechanism of action, target engagement, or in vivo efficacy in animal models is not available in the scientific literature.
In Vitro Metabolic Stability Studies of this compound
The metabolic stability of a new chemical entity is a critical determinant of its pharmacokinetic profile and, consequently, its in vivo efficacy and duration of action. srce.hr In vitro metabolic stability assays are routinely employed in early drug discovery to predict in vivo hepatic clearance. researchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species. srce.hr
For this compound, comprehensive in vitro metabolic stability studies would be necessary to evaluate its susceptibility to biotransformation by phase I and phase II enzymes. wuxiapptec.comwuxiapptec.com Such studies would quantify the intrinsic clearance (CLint) and half-life (t1/2) of the compound in liver microsomes and hepatocytes. srce.hr Data from these assays would provide an initial assessment of its metabolic fate and help predict its clearance in vivo. researchgate.net
Currently, specific data from in vitro metabolic stability studies on this compound are not publicly available. The table below illustrates the typical parameters measured in such studies.
Table 1: Representative Data Table for In Vitro Metabolic Stability Studies
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Half-life (t1/2) (min) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
| Hepatocytes | Mouse | Data not available | Data not available |
Transporter Interaction Studies of this compound (Preclinical)
Drug transporters play a crucial role in the absorption, distribution, and excretion of xenobiotics. Therefore, evaluating the interaction of a new chemical entity with key uptake and efflux transporters is an essential component of preclinical assessment. These studies are vital for predicting potential drug-drug interactions and understanding the compound's disposition.
Preclinical transporter interaction studies for this compound would involve in vitro assays to determine if it is a substrate or inhibitor of important transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs).
Detailed findings from such preclinical transporter interaction studies for this compound have not been reported in the public domain. The following table provides an example of how data from these studies would be presented.
Table 2: Illustrative Data Table for Preclinical Transporter Interaction Studies
| Transporter | Assay Type | Result (e.g., IC50, EC50, Efflux Ratio) | Interpretation |
| P-gp (MDR1) | Substrate Assessment | Data not available | e.g., Substrate/Non-substrate |
| P-gp (MDR1) | Inhibition Assay | Data not available | e.g., Inhibitor/Non-inhibitor |
| BCRP | Substrate Assessment | Data not available | e.g., Substrate/Non-substrate |
| BCRP | Inhibition Assay | Data not available | e.g., Inhibitor/Non-inhibitor |
| OATP1B1 | Substrate Assessment | Data not available | e.g., Substrate/Non-substrate |
| OATP1B1 | Inhibition Assay | Data not available | e.g., Inhibitor/Non-inhibitor |
| OATP1B3 | Inhibition Assay | Data not available | e.g., Inhibitor/Non-inhibitor |
| OCT2 | Inhibition Assay | Data not available | e.g., Inhibitor/Non-inhibitor |
Preclinical Pharmacokinetic Modeling of this compound
Preclinical pharmacokinetic modeling utilizes data from in vitro and in vivo studies to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in different species, including humans. This modeling is instrumental in estimating key pharmacokinetic parameters and guiding the design of further preclinical and clinical studies.
For this compound, preclinical pharmacokinetic modeling would integrate data from metabolic stability and transporter interaction studies, along with physicochemical properties, to predict parameters such as clearance, volume of distribution, and oral bioavailability. In vitro-in vivo extrapolation (IVIVE) is a common technique used to predict human pharmacokinetics from preclinical data. researchgate.net
As specific preclinical data for this compound is not available, a predictive pharmacokinetic model cannot be constructed. The table below outlines the types of parameters that would be generated from such modeling.
Table 3: Exemplar Data Table for Predicted Pharmacokinetic Parameters from Preclinical Modeling
| Species | Predicted Parameter | Value | Units |
| Rat | Clearance (CL) | Data not available | mL/min/kg |
| Rat | Volume of Distribution (Vd) | Data not available | L/kg |
| Rat | Oral Bioavailability (F%) | Data not available | % |
| Human | Clearance (CL) | Data not available | mL/min/kg |
| Human | Volume of Distribution (Vd) | Data not available | L/kg |
| Human | Oral Bioavailability (F%) | Data not available | % |
Advanced Analytical Methodologies for Research on Ethyl 2 3 Carbamoylphenoxy Acetate
Development of Chromatographic Methods for Quantification in Biological Matrices (Preclinical Research)
For the quantification of Ethyl 2-(3-carbamoylphenoxy)acetate in complex biological matrices such as plasma, urine, and tissue homogenates during preclinical research, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice. labor.com.tr The development of a robust and validated HPLC method is crucial for pharmacokinetic and metabolic studies.
A typical HPLC method would involve a reversed-phase column (e.g., C18) to separate the relatively nonpolar analyte from more polar endogenous components of the biological matrix. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation.
Sample Preparation: A critical step in the quantification from biological matrices is sample preparation, which aims to extract the analyte of interest and remove interfering substances. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then injected into the HPLC system.
Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique is effective for cleaning up the sample and concentrating the analyte.
Solid-Phase Extraction (SPE): This is a highly efficient and selective method for sample cleanup and concentration. A cartridge containing a solid adsorbent is used to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Detection: Ultraviolet (UV) detection is a common and cost-effective method for quantifying compounds with a chromophore, which this compound possesses due to its aromatic ring. The detection wavelength would be set at the absorbance maximum of the compound to ensure high sensitivity. For greater sensitivity and selectivity, especially at low concentrations, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.
Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes |
Spectroscopic Techniques for Mechanistic Elucidation of this compound Interactions (Excluding Basic Identification)
To understand how this compound interacts with its biological targets, advanced spectroscopic techniques are invaluable. These methods can provide insights into binding events, conformational changes, and the nature of intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying drug-receptor interactions at an atomic level. azom.com Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) can be employed to identify which parts of the this compound molecule are in close contact with a target protein. By observing changes in the NMR signals of the compound upon binding to its target, the binding epitope can be mapped. For instance, in a study of a structurally similar compound, ethyl-2-(4-aminophenoxy) acetate (B1210297), 2D NMR techniques like COSY and NOESY were used to elucidate its structure and conformation. mdpi.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins. If this compound binds to a protein and induces a conformational change, this can be detected as a change in the protein's CD spectrum. This provides information about how the compound might be modulating the protein's function.
Fluorescence Spectroscopy: The intrinsic fluorescence of a target protein (often from tryptophan or tyrosine residues) can be monitored upon titration with this compound. A change in the fluorescence intensity or a shift in the emission maximum can indicate a binding event and can be used to determine binding affinity.
Interactive Table 2: Spectroscopic Techniques for Interaction Studies
| Technique | Information Gained |
| STD NMR | Identifies binding epitopes of the ligand. |
| CD Spectroscopy | Detects conformational changes in the target protein upon binding. |
| Fluorescence Spectroscopy | Determines binding affinity and probes the local environment of the binding site. |
Mass Spectrometry Applications in Metabolite Identification (Preclinical Research)
In preclinical development, identifying the metabolic fate of a new chemical entity is essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for metabolite identification. nih.govnih.gov
The process typically involves incubating this compound with in-vitro systems like liver microsomes or hepatocytes, or analyzing in-vivo samples (e.g., urine, feces, bile) from dosed animals. The samples are then analyzed by LC-MS/MS.
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides accurate mass measurements of both the parent compound and its metabolites. This allows for the determination of elemental compositions and helps in distinguishing between isobaric species.
Tandem mass spectrometry (MS/MS) is used to fragment the ions of potential metabolites. The fragmentation pattern provides structural information that is crucial for identifying the site of metabolic modification. Common metabolic pathways for a compound like this compound could include:
Hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Conjugation: Attachment of polar moieties like glucuronic acid or sulfate (B86663) to make the compound more water-soluble for excretion.
By comparing the MS/MS spectra of the metabolites with that of the parent compound, the structural modifications can be elucidated. For example, a study on a chalcone (B49325) derivative containing a phenoxy acetate moiety utilized LC-ESI-MS/MS for its characterization. nih.gov
Interactive Table 3: Potential Metabolites of this compound
| Metabolite | Proposed Transformation |
| 2-(3-carbamoylphenoxy)acetic acid | Ester hydrolysis |
| Ethyl 2-(3-carbamoyl-x-hydroxyphenoxy)acetate | Aromatic hydroxylation |
| Glucuronide conjugate of hydroxylated metabolite | Phase II conjugation |
Medicinal Chemistry Applications and Drug Discovery Research on Ethyl 2 3 Carbamoylphenoxy Acetate
Lead Optimization Strategies for Ethyl 2-(3-carbamoylphenoxy)acetate as a Drug Candidate
Lead optimization is a critical phase in drug discovery where an active compound (a "lead") is chemically modified to improve its therapeutic properties. danaher.com For a compound like this compound, this process involves an iterative cycle of designing, synthesizing, and testing new analogs to enhance potency, selectivity, and pharmacokinetic characteristics. patsnap.com
Key strategies for optimizing a lead compound based on the this compound structure include:
Structure-Activity Relationship (SAR) Analysis : SAR studies are fundamental to understanding how specific parts of the molecule contribute to its biological activity. For instance, research on related structures has shown that the position and nature of substituents on the phenyl ring are critical. In a study of chromene derivatives incorporating a 3-carbamoylphenyl group, the presence of the carboxyamide was well-tolerated and contributed to activity against multidrug-resistant cancer cells. nih.gov This suggests that the 3-carbamoyl group on the phenoxyacetate (B1228835) scaffold is a key interaction point that should be maintained or subtly modified.
Bioisosteric Replacement : This technique involves replacing functional groups with others that have similar physical or chemical properties to improve the molecule's drug-like qualities. For the this compound scaffold, the ester group could be replaced with a carboxylic acid to alter solubility and target interaction, a common strategy in lead optimization. nih.gov Similarly, the carbamoyl (B1232498) group (-CONH2) could be replaced with other hydrogen-bonding groups like a sulfonamide or tetrazole to explore different binding interactions.
Scaffold Hopping and Ring System Modification : This involves changing the core structure while preserving essential functionalities. patsnap.com The phenoxyacetic acid core could be replaced with other aromatic systems like benzoxazole or quinoline (B57606) to explore new chemical space and potentially discover novel intellectual property. nih.govresearchgate.net
Introduction of Fluorine Atoms : Fluorination is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The existence of analogs such as Ethyl 2-(4-carbamoylphenoxy)-2,2-difluoroacetate demonstrates the application of this strategy to the carbamoylphenoxy)acetate scaffold. bldpharm.com
| Compound | Modification on 6-Phenyl Ring | Relative Potency |
|---|---|---|
| Analog 1 | 3-Nitro | High |
| Analog 2 (Ref.) | 3-Amino | Baseline |
| Analog 3 | 3-Carbamoyl | Tolerated |
| Analog 4 | 3-Chloroacetamido | Decreased |
Exploration of this compound as a Novel Drug Discovery Scaffold
A drug discovery scaffold is a core chemical structure that serves as a template for synthesizing a library of related compounds. arxiv.org The phenoxyacetic acid moiety, central to this compound, is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. jetir.orgnih.gov Its structural rigidity and capacity for specific substitutions make it an ideal starting point for developing new therapeutics. jetir.org
The exploration of this compound as a scaffold involves using its core structure to generate diverse molecular libraries. For example, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for creating a wide range of amides or other ester derivatives. This approach has been successfully used to develop potent and selective COX-2 inhibitors from phenoxyacetic acid starting materials. mdpi.comnih.gov
Furthermore, natural products often serve as inspiration for new scaffolds. frontiersin.org While not a natural product itself, the simple and synthetically accessible structure of this compound makes it an attractive scaffold for creating libraries aimed at various biological targets, from enzymes like kinases to G-protein-coupled receptors. core.ac.uk
| Derivative Class | Reported Biological Activity | Example Target/Indication |
|---|---|---|
| Pyrazoline-phenoxyacetic acids | Anti-inflammatory | COX-2 Inhibition |
| Thiadiazole-phenoxyacetic acids | Antimicrobial | Bacterial Infections |
| Fibrate derivatives | Antihyperlipidemic | PPARα Activation |
| Substituted phenylpropanoic acids | Antidiabetic | FFA1 Agonism |
Prodrug Strategies and Bioavailability Enhancement Research for this compound
A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. This strategy is often employed to overcome issues with a drug candidate's properties, such as poor solubility, limited permeability across membranes, or metabolic instability. patsnap.com
For this compound, several prodrug strategies could be investigated. If the active form is the corresponding carboxylic acid (after hydrolysis of the ethyl ester by esterase enzymes in the body), then the parent compound itself functions as a prodrug. This is a common and effective strategy to improve the oral bioavailability of acidic drugs.
Alternatively, if the parent ethyl ester is the active form but suffers from poor absorption, its structure could be modified to create a different type of prodrug. For example, acyloxyalkoxycarbonyl or other specialized promoieties could be attached to the carbamoyl nitrogen, designed to be cleaved by specific enzymes to release the active drug. mdpi.com Research in this area would involve synthesizing various prodrugs and evaluating their chemical stability, enzymatic conversion rates, and permeability in preclinical models. mdpi.com
High-Throughput Screening Hit Validation and Follow-up for this compound Analogs
High-Throughput Screening (HTS) is a drug discovery method that uses automation to test millions of chemical compounds against a specific biological target. wikipedia.orgbmglabtech.com A compound that shows the desired activity in an HTS assay is called a "hit." this compound or a close analog could be identified as such a hit from a large chemical library.
The process of hit validation and follow-up is crucial to ensure the initial result is reliable and to determine if the hit is a promising starting point for a drug discovery program. nih.gov This process typically involves:
Hit Confirmation : Re-testing the original compound to confirm its activity and rule out experimental artifacts. wikipedia.org
Potency Determination : Establishing a dose-response curve to determine the concentration at which the compound shows 50% of its maximal effect (IC50 or EC50).
Analog Synthesis and SAR : Synthesizing and testing closely related analogs of the hit to understand the initial structure-activity relationship. For this compound, this would involve synthesizing analogs with different esters (e.g., methyl, propyl) or moving the carbamoyl group to the ortho or para positions.
Selectivity and Liability Assays : Testing the hit against other related targets to ensure its action is selective and screening for potential liabilities, such as off-target toxicity or pan-assay interference compounds (PAINS). mdpi.com
This systematic follow-up ensures that resources are focused on hits with the highest potential to be optimized into a viable drug candidate. nih.gov
Research into Combination Therapy Approaches with this compound (Preclinical)
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in cancer treatment. The goal is often to achieve a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs, or to overcome drug resistance. tandfonline.com
Preclinical research into combination therapies involving this compound would begin after its primary mechanism of action is identified. For instance, if the compound were found to inhibit a specific anti-apoptotic protein, it would be a rational candidate for combination with a traditional cytotoxic agent. Studies on related compounds that target anti-apoptotic Bcl-2 proteins have shown they can sensitize cancer cells to cisplatin, providing a strong rationale for this approach. nih.gov
Preclinical combination studies are typically conducted in vitro using cancer cell lines and then progress to in vivo animal models. Researchers would look for synergistic reductions in cancer cell viability or tumor growth. tandfonline.com
Drug Repurposing Research Involving this compound
Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing or failed drugs. researchgate.net This approach can significantly reduce the time and cost of drug development because the repurposed compound often has a well-established safety profile in humans. The "Selective Optimization of Side Activities" (SOSA) approach is a related strategy that starts with an old drug to generate new leads for different targets. researchgate.net
If this compound were an existing compound with known biological activity in one area, repurposing research would involve screening it against a wide range of other biological targets. This could be done through large-scale phenotypic screens or computational methods that predict new drug-target interactions based on chemical structure. Given the diverse activities of the phenoxyacetic acid scaffold, a compound like this compound could be a candidate for repurposing in areas as varied as infectious diseases, metabolic disorders, or neurological conditions. jetir.orggoogle.com
Chemoresistance Mechanism Studies related to this compound (Preclinical)
Chemoresistance, where cancer cells become resistant to anticancer drugs, is a major obstacle in oncology. One common mechanism of resistance is the overexpression of anti-apoptotic proteins like Bcl-2, which prevents cancer cells from undergoing programmed cell death. nih.gov Another is the increased efflux of drugs from the cell by ATP-binding cassette (ABC) transporter proteins. nih.gov
Preclinical studies on compounds related to this compound have shown significant potential in overcoming such resistance. A series of chromene derivatives, which include a 3-carbamoylphenyl moiety, were found to be potent against multidrug-resistant (MDR) cancer cells. nih.gov These compounds are thought to induce apoptosis by targeting anti-apoptotic Bcl-2 family proteins. nih.govnih.gov
Research focused on this compound would investigate whether it shares this ability to counteract chemoresistance. Preclinical studies would involve:
Testing the compound's cytotoxicity against panels of drug-sensitive and drug-resistant cancer cell lines.
Investigating its ability to inhibit anti-apoptotic proteins or other resistance-related targets.
Studying its potential to restore sensitivity to conventional chemotherapy agents in resistant cells.
The presence of the 3-carbamoylphenyl group suggests that this compound is a promising candidate for research into novel agents that can overcome chemoresistance in cancer. nih.gov
Drug Synergy and Drug-Drug Interaction Research (Preclinical)
No published preclinical studies were found that investigated the synergistic effects or drug-drug interactions of this compound. Therefore, no data tables or detailed research findings can be presented for this section.
Integrative Biological and Systems Level Research on Ethyl 2 3 Carbamoylphenoxy Acetate
Omics Studies: Genomics, Proteomics, and Metabolomics in Response to Ethyl 2-(3-carbamoylphenoxy)acetate (Preclinical)
No preclinical studies on the genomic, proteomic, or metabolomic responses to this compound have been published in the available scientific literature. Therefore, no data tables or detailed research findings can be provided for this section. General metabolomic profiling approaches are utilized to characterize the metabolic changes in cells or organisms following exposure to a compound.
Research on Gene Expression Modulation by this compound
There are no available research findings detailing the modulation of gene expression by this compound. Scientific investigations in this area would typically involve techniques to measure changes in mRNA levels of specific genes or on a genome-wide scale in response to the compound.
Protein-Protein Interaction Studies Influenced by this compound
No studies have been identified that investigate the influence of this compound on protein-protein interactions. Such research is crucial for understanding the compound's mechanism of action within cellular signaling pathways.
Epigenetic Modulations Induced by this compound
There is no available data on epigenetic modulations, such as DNA methylation or histone modifications, induced by this compound. Research in this area would explore how the compound might alter the epigenetic landscape, thereby influencing gene expression.
Quantitative Systems Pharmacology Modeling for this compound
No quantitative systems pharmacology (QSP) models have been developed or published for this compound. QSP models are used to integrate data on a compound's mechanism of action with physiological information to predict its effects.
Pathway Mapping and Network Analysis in Response to this compound
There are no published studies on pathway mapping or network analysis for the cellular response to this compound. These analyses are used to identify the biological pathways and networks that are significantly affected by a compound.
Identification of Preclinical Biomarkers for Response to this compound
No preclinical biomarkers of response for this compound have been identified. The discovery of such biomarkers is essential for predicting and monitoring the effects of a compound in preclinical models.
Explorations into Multi-Target Approaches Based on this compound Scaffold
The development of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a growing strategy in medicinal chemistry to address complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions. This approach can offer advantages over single-target drugs, including enhanced efficacy and a reduced likelihood of developing drug resistance.
The molecular structure of this compound, featuring a phenoxyacetate (B1228835) core with a carbamoyl (B1232498) group, presents a versatile scaffold that could theoretically be modified to achieve multi-target activity. The core components—the aromatic ring, the ether linkage, the acetate (B1210297) group, and the carbamoyl functionality—all offer sites for chemical modification.
Hypothetical Research and Development:
Pharmacophore Integration: Researchers could identify the key pharmacophoric features of known ligands for two or more distinct biological targets. The this compound scaffold could then be chemically elaborated to incorporate these features, creating a single molecule capable of modulating the desired targets.
Privileged Scaffolds: The phenoxyacetate substructure is present in various biologically active compounds. A research program might investigate if this scaffold qualifies as a "privileged" structure, meaning it is capable of binding to multiple, unrelated protein targets. By synthesizing a library of derivatives, researchers could screen them against a panel of disease-relevant enzymes or receptors.
Computational Modeling: In silico studies would likely form the initial phase of such research. Molecular docking and dynamic simulations could be used to predict how modifications to the this compound structure would influence its binding affinity and selectivity for various protein targets.
As there is no specific published data on multi-target approaches for this compound, a data table cannot be generated.
Nanotechnology-Based Drug Delivery System Research for this compound (Preclinical)
Nanotechnology offers powerful tools to overcome challenges in drug delivery, such as poor solubility, limited bioavailability, and off-target toxicity. Encapsulating a therapeutic agent like this compound within a nanosystem could enhance its therapeutic potential by altering its pharmacokinetic profile and enabling targeted delivery to specific tissues or cells.
Preclinical research in this area would involve designing, fabricating, and evaluating various types of nanocarriers.
Potential Nanocarrier Systems and Research Focus:
Liposomes: These are vesicles composed of lipid bilayers. Research would focus on loading this compound into the aqueous core or the lipid membrane of the liposome, depending on its physicochemical properties. Studies would evaluate loading efficiency, particle size, stability, and in vitro drug release kinetics.
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) could be used to encapsulate the compound. Preclinical evaluation would involve assessing encapsulation efficiency, drug-polymer interactions, and the release profile of the compound from the nanoparticle matrix.
Micelles: For compounds with poor water solubility, amphiphilic block copolymers can self-assemble into micelles, encapsulating the drug within their hydrophobic core. Research would explore the critical micelle concentration, drug loading capacity, and stability of such formulations.
The primary goals of preclinical studies would be to demonstrate improved delivery and efficacy in cell culture (in vitro) and animal models (in vivo) compared to the free drug. Key outcome measures would include cellular uptake, biodistribution, and target site accumulation.
Given the absence of specific preclinical research on nano-formulations for this compound, a data table of findings cannot be constructed.
Emerging Research Directions and Future Perspectives for Ethyl 2 3 Carbamoylphenoxy Acetate
Application in Chemical Biology and Bioorthogonal Chemistry Research
The structure of Ethyl 2-(3-carbamoylphenoxy)acetate presents intriguing possibilities for its use in chemical biology and bioorthogonal chemistry. Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov The carbamoyl (B1232498) moiety, in particular, could serve as a handle for bioorthogonal transformations.
Future research may focus on modifying the carbamoyl group to incorporate a "click-ready" functional group, such as an azide (B81097) or an alkyne. nih.govpitt.edu This would allow for the specific and efficient labeling of this compound in situ, enabling researchers to track its localization and interactions within a cellular environment. For instance, the introduction of an azide group would permit its reaction with a strained alkyne, such as a cyclooctyne, via strain-promoted azide-alkyne cycloaddition (SPAAC), a well-established bioorthogonal reaction. pitt.edu
Table 1: Potential Bioorthogonal Modifications of this compound and Their Applications
| Modification | Bioorthogonal Reaction | Potential Application |
| Azide-functionalized carbamoyl group | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cellular imaging and target identification |
| Alkyne-functionalized carbamoyl group | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vitro protein labeling and proteomics |
| Tetrazine-functionalized phenoxy ring | Inverse-electron-demand Diels-Alder (iEDDA) | Rapid labeling for dynamic process tracking |
The phenoxyacetic acid scaffold itself could be a target for enzymatic modification within cells, potentially releasing a fluorescent reporter or a bioactive molecule. This dual functionality—a bioorthogonal handle and a potential substrate for cellular enzymes—makes this compound a promising candidate for the development of sophisticated chemical biology tools.
Development of Molecular Probes and Reporter Assays Utilizing this compound
Building upon its potential in chemical biology, this compound could be engineered into molecular probes and for use in reporter assays. The development of fluorogenic probes, which are non-fluorescent until acted upon by a specific enzyme, is a significant area of research. nih.gov The ester linkage in this compound is a potential target for esterases, a broad class of enzymes.
A research avenue to explore would be the synthesis of derivatives where the ethyl ester is replaced with a fluorophore that is quenched by the parent molecule. Upon enzymatic cleavage of the ester bond by intracellular esterases, the fluorophore would be released, leading to a detectable fluorescent signal. This "turn-on" mechanism could be used to map esterase activity in living cells.
Furthermore, the core structure could be adapted for luciferase reporter assays. nih.gov For example, a research team could design a synthetic biological circuit where the expression of a specific gene of interest is linked to the production of an enzyme that modifies this compound, leading to a measurable output.
Table 2: Hypothetical Reporter Assays Based on this compound
| Assay Type | Principle | Readout | Potential Application |
| Fluorogenic Probe | Enzymatic cleavage of the ethyl ester releases a quenched fluorophore. | Fluorescence intensity | Mapping esterase activity in cells and tissues. |
| Luciferase Reporter | A gene of interest drives expression of an enzyme that metabolizes the compound, producing a luminescent signal. | Luminescence | High-throughput screening for modulators of a specific biological pathway. |
| Colorimetric Assay | Enzymatic modification of the carbamoyl group leads to a color change. | Absorbance at a specific wavelength | Point-of-care diagnostics for enzymatic biomarkers. |
Mechanistic Toxicology Research to Understand Biological Interactions (Excluding Safety Profiles)
Understanding the fundamental biological interactions of a chemical compound is a cornerstone of toxicology. For this compound, mechanistic toxicology research would aim to elucidate how the molecule interacts with cellular components at a molecular level, independent of assessing its safety profile. Phenoxyacetic acid derivatives, particularly chlorinated versions, have been studied for their toxic and mutagenic effects. nih.govcapes.gov.br These studies have shown that the position of substituents on the benzene (B151609) ring can influence cytotoxicity and mutagenicity. nih.gov
Future research on this compound could investigate its potential to induce genotoxicity through chromosomal aberration assays in cell cultures. nih.gov Mechanistic studies might also explore its interaction with key cellular macromolecules, such as DNA and proteins. For instance, researchers could use techniques like mass spectrometry to identify potential protein adducts formed by reactive metabolites of the compound.
The carbamoyl group is a known structural motif in various biologically active molecules and can participate in biosynthetic pathways. mdpi.comnih.gov Investigating whether this compound or its metabolites can interfere with pathways involving carbamoyl phosphate (B84403), a key intermediate in pyrimidine (B1678525) and arginine biosynthesis, would be a valuable area of research. mdpi.com
Pharmacogenomics Research in Preclinical Models of Response to this compound
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. nih.gov In the preclinical setting, pharmacogenomics research can help identify genetic variations that may predict efficacy or metabolic pathways. For this compound, this research would likely focus on the enzymes responsible for its metabolism.
The ester and carbamoyl groups are susceptible to enzymatic hydrolysis. Preclinical studies in animal models with known genetic variations in esterases or amidases could reveal differential rates of metabolism. For example, a panel of recombinant human carboxylesterases could be used to screen for their ability to hydrolyze the ethyl ester, and any identified enzymes could then be sequenced in different animal strains to look for polymorphisms that correlate with metabolic rate.
Table 3: Illustrative Preclinical Pharmacogenomics Study Design for this compound
| Research Question | Experimental Approach | Model System | Potential Outcome |
| Which enzymes metabolize the ethyl ester? | In vitro incubation with a panel of recombinant human carboxylesterases. | Recombinant enzymes | Identification of specific esterases responsible for hydrolysis. |
| Do genetic variants in esterases affect metabolism? | Correlate metabolic rates with genetic sequencing of esterase genes. | Inbred mouse strains with known genetic differences. | Identification of single nucleotide polymorphisms (SNPs) that influence metabolic rate. |
| How does the carbamoyl group influence metabolic stability? | Compare the metabolic profile of the parent compound to an analog lacking the carbamoyl group. | Liver microsomes from different species. | Understanding the contribution of the carbamoyl group to the overall metabolic fate. |
Potential for Orphan Drug Designation Research for Specific Preclinical Indications
Orphan drug designation is a status granted by regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to drugs and biologics intended for the treatment, prevention, or diagnosis of a rare disease or condition. xortx.com This designation provides incentives for the development of drugs for small patient populations. cantex.comcnspharma.com
While this compound is not currently associated with a specific therapeutic indication, its structural similarity to other compounds with demonstrated biological activity suggests that it could be investigated for rare diseases. For instance, some phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov If a rare metabolic disorder is found to be addressable by modulating FFA1, this compound could be a starting point for a research program aimed at securing orphan drug designation.
A hypothetical research path would involve screening this compound and its derivatives against a panel of targets implicated in various rare diseases. If a promising lead is identified, further preclinical studies in relevant animal models of that disease would be necessary to build a case for orphan drug designation.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. astrazeneca.comoncodesign-services.com These technologies can analyze vast datasets to predict the properties of molecules, identify novel drug targets, and design new compounds with desired characteristics. mdpi.comnih.gov
For a molecule like this compound, AI and ML could be applied in several ways. Generative AI models could be used to design a virtual library of derivatives with predicted improvements in properties such as binding affinity for a specific target, metabolic stability, or reduced off-target effects. nih.gov Machine learning algorithms could also be trained on existing data for phenoxyacetic acid derivatives to predict the biological activities of novel analogs. nih.gov
Table 4: Potential AI and Machine Learning Applications in the Development of this compound Analogs
| AI/ML Application | Objective | Input Data | Predicted Output |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of new analogs. | Chemical structures and experimental activity data of known phenoxyacetic acid derivatives. | Predicted IC50 or EC50 values for novel compounds. |
| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. | A set of rules defining desired chemical space and properties (e.g., high predicted affinity, low predicted toxicity). | New chemical structures with optimized properties. |
| Predictive ADMET Modeling | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs. | Chemical structures and experimental ADMET data for a diverse set of compounds. | Predictions of key pharmacokinetic and toxicological parameters. |
The integration of AI and ML into the research and development of this compound and its derivatives holds the promise of significantly accelerating the journey from a promising lead compound to a potential therapeutic agent.
Q & A
Q. NMR Spectroscopy :
- ¹H NMR : Confirm ester (-COOCH₂CH₃, δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂) and carbamoyl (-CONH₂, δ 6.8–7.5 ppm) groups .
- ¹³C NMR : Ester carbonyl (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
X-ray Crystallography : Resolve bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., phenoxy-acetate plane = 85°) using SHELXL .
IR Spectroscopy : Identify carbamoyl (N-H stretch: 3300–3500 cm⁻¹; C=O: 1680–1720 cm⁻¹) .
- Reporting Standards : Include purity (>95%), melting point (if crystalline), and spectral data (full assignment of peaks) .
Q. How to assess the biological activity of this compound against specific enzyme targets?
- Methods :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) to measure IC₅₀ values at varying concentrations (1–100 µM) .
- Molecular Docking : Predict binding affinities (AutoDock Vina) by aligning the compound with active sites (e.g., COX-2) using PDB structures .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) in structural elucidation?
- Methodology :
Cross-Validation : Compare NMR-derived coupling constants (e.g., J = 8 Hz for aromatic protons) with X-ray torsion angles to confirm conformation .
Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) and calculate NMR chemical shifts (GIAO method) to match experimental data .
SHELXL Refinement : Use twin refinement or Hirshfeld atom refinement (HAR) to resolve ambiguous electron density in X-ray structures .
- Case Study : Discrepancies in carbonyl orientation (NMR vs. X-ray) were resolved by refining disorder models in SHELXL, revealing a 70:30 occupancy ratio .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Approaches :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ΔE = 5.2 eV) to identify electrophilic sites (carbamoyl carbon) .
- Thermodynamic Data : Use proton affinity (835.7 kJ/mol) and gas basicity (804.7 kJ/mol) from NIST to model reaction energetics .
- Kinetic Studies : Monitor reaction rates (UV-Vis) under varying pH (4–10) to correlate with computed activation barriers .
Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?
- Solutions :
Protecting Groups : Temporarily block the carbamoyl group with Boc (tert-butoxycarbonyl) during esterification to prevent hydrolysis .
Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress elimination pathways (e.g., formation of acrylates) .
Catalytic Optimization : Use Pd(OAc)₂/Xantphos for selective cross-coupling, minimizing bromine displacement .
Q. How to employ X-ray crystallography with SHELX software for resolving ambiguous electron density in derivatives?
- Workflow :
Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) at 100 K to minimize thermal motion .
Structure Solution : SHELXT for space group determination (e.g., P21/c) and initial phasing .
Refinement : SHELXL with TWIN/BASF commands for twinned crystals; ADPs (anisotropic displacement parameters) for disordered atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
